AZ82 is a small molecule identified as the first reported inhibitor of the kinesin family member C1 (KIFC1 or HSET) motor protein. [] KIFC1 plays a critical role in centrosome clustering, a process utilized by cancer cells to evade apoptosis and mitotic arrest in the presence of extra centrosomes. [, ] AZ82 selectively targets cancer cells by inhibiting KIFC1, making it a potential anti-cancer agent. [, ]
A detailed description of the synthesis method for AZ82 can be found in the paper "Discovery of potent KIFC1 inhibitors using a method of integrated high-throughput synthesis and screening." [] The synthesis involved a combination of design-synthesis-test cycles and an integrated high-throughput synthesis and biochemical screening approach. This method utilized DMSO stock solutions of compounds from a corporate compound collection as synthetic reactants, allowing for the rapid assembly of over 1500 structurally diverse compounds in assay-ready 384-well plates for direct testing. [] Another relevant paper, focusing on the separation of reaction mixtures during synthesis, is "In-line separation of multicomponent reaction mixtures using a new semi-continuous supercritical fluid chromatography system". [] This paper describes achieving a high recovery rate (89%) of an intermediate compound during the synthesis of AZ82 using a semi-continuous parallel column supercritical fluid chromatography unit. []
While specific details regarding the molecular structure analysis of AZ82 are not provided in the provided abstracts, its chemical structure is known to feature a phenylalanine scaffold. [] Further structural insights might be gleaned from the paper "Structural basis of small molecule ATPase inhibition of a human mitotic kinesin motor protein", which unfortunately wasn't accessible for review in this instance. [, ]
While no clinical trials have been conducted yet, in vitro studies have demonstrated the effectiveness of AZ82 in inhibiting the growth and inducing apoptosis in various cancer cell lines, including melanoma (A375, G361, Hs294T), small cell lung cancer (NCI-H146, SHP77, NCI-H209, NCI-H524), and breast cancer (BT-549). [, , ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2